Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate
Description
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate is a methyl ester derivative featuring a 2-methylpropanoate backbone substituted with a [(4-chlorophenyl)methyl]amino group. This compound is structurally characterized by:
- Ester functionality: A methyl ester group (-COOCH₃) at the carbonyl position.
- Amino substituent: A secondary amine linked to a 4-chlorobenzyl group (-NH-CH₂-C₆H₄-Cl).
- Branching: A geminal dimethyl group (2-methyl) on the propanoate chain, enhancing steric hindrance.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,11(15)16-3)14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMUGRBNPENJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of appropriate amines with methyl esters under controlled conditions. The compound's mechanism of action is not fully elucidated but can be hypothesized based on its structural features, particularly its potential interactions with biological targets.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or reduce side effects.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes, suggesting potential applications as therapeutic agents.
Chemical Synthesis
This compound is utilized in the production of specialty chemicals and fine chemicals due to its stability and reactivity in various chemical reactions.
- Table 1: Comparison of Reactivity with Similar Compounds
| Compound Name | Structure | Application Area | Reactivity |
|---|---|---|---|
| This compound | Structure | Pharmaceuticals | High |
| Methyl 3-(chloropropanamido)acetate | Structure | Agrochemicals | Moderate |
Biological Studies
Research indicates that this compound could be involved in biochemical pathways affecting enzyme activity, making it a candidate for further studies in metabolic research.
- Case Study : An investigation into the compound's effects on cytochrome P450 enzymes revealed its potential role as an inhibitor, which could have implications for drug metabolism and interactions.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs:
Key Observations:
Functional Group Impact: The target compound’s secondary amine and chlorobenzyl group contrast with the sulfonamide in , which introduces greater polarity and acidity due to the electron-withdrawing sulfonyl moiety. The chlorobutanoyl substituent in adds a ketone group, increasing hydrophobicity and altering reactivity (e.g., susceptibility to nucleophilic attack).
The 4-chlorophenyl group in the target and contributes electron-withdrawing effects, which may stabilize the ester against hydrolysis relative to electron-donating substituents .
Physicochemical Properties
Solubility and Stability:
- Target Compound : Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to the balance between the hydrophobic 4-chlorophenyl group and the polar ester/amine functionalities. The secondary amine may protonate under acidic conditions, enhancing aqueous solubility.
- Sulfonamide Analog : Higher polarity from the sulfonyl group increases solubility in polar solvents (e.g., methanol) but may reduce membrane permeability in biological systems.
- Chlorobutanoyl Derivative : The ketone and longer alkyl chain (butanoyl) enhance lipophilicity, favoring solubility in non-polar solvents.
Reactivity:
- Oxidative Stability : The benzylamine group in the target compound may be prone to oxidation, whereas sulfonamides and aryl ketones are more stable under oxidative conditions.
Biological Activity
Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, with the chemical formula and a molecular weight of 241.72 g/mol, is a compound of interest due to its potential biological activities. This compound features a 4-chlorobenzyl group attached to a methylated propanoate structure, suggesting possible interactions with biological systems that could lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in various physiological processes. The presence of the chlorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain fungal strains. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways essential for fungal growth.
- Cytotoxicity : Research indicates that this compound has cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its influence on signaling pathways associated with cell survival and proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could be beneficial in treating conditions characterized by dysregulated metabolism.
Case Studies
Several studies have explored the effects of this compound in vitro:
- Study A : In a study examining its antifungal properties, the compound was tested against Candida albicans and demonstrated significant inhibition at concentrations as low as 10 µM. The study concluded that the compound disrupts fungal cell membrane integrity, leading to increased permeability and cell death.
- Study B : A cytotoxicity assay performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating its potential as an anticancer agent.
- Study C : An investigation into enzyme inhibition showed that this compound effectively inhibited the activity of certain kinases involved in cancer progression, suggesting a mechanism by which it could exert antitumor effects.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol |
| CAS Number | 1157807-51-6 |
| Antifungal Activity | Effective against Candida |
| IC50 (HeLa Cells) | ~25 µM |
| IC50 (MCF-7 Cells) | ~30 µM |
Q & A
Q. What are the common synthetic routes for Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate, and how can reaction yields be optimized?
Methodological Answer: A practical synthetic route involves reductive amination or nucleophilic substitution. For example, describes the reduction of a ketone intermediate (e.g., fenofibrate derivatives) using NaBH₄, yielding 93% of a structurally similar compound. Key steps include:
- Reagent selection : Sodium borohydride (NaBH₄) is effective for ketone-to-alcohol reduction under mild conditions .
- Purification : Products may require chromatographic separation or recrystallization to achieve >98% purity, as noted in for chiral intermediates.
- Yield optimization : Excess reducing agents (1.3 equiv NaBH₄) and controlled reaction temperatures (0–25°C) improve efficiency .
Q. Example Reaction Conditions :
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | NaBH₄ (1.3 equiv), THF, 0°C → 25°C | 93% | |
| Chiral Separation | Chiral HPLC, hexane/isopropanol | >98% ee |
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?
Methodological Answer: ¹H and ¹³C NMR are critical for structural validation. provides detailed spectral data for a related compound:
- ¹H NMR Peaks : Signals at δ 1.56 ppm (6H, singlet) confirm the presence of two methyl groups, while δ 5.74 ppm (1H, d) indicates a benzylic proton adjacent to a chiral center .
- ¹³C NMR : A carbonyl signal at δ 173.8 ppm confirms the ester group, and aromatic carbons (δ 128–142 ppm) align with the 4-chlorophenyl substituent .
- Purity checks : Integration ratios and absence of extraneous peaks (e.g., δ 2.29 ppm for residual solvent) ensure >95% purity.
Q. Key Spectral Data :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH(CH₃)₂ | 1.56 | Singlet | Two methyl groups |
| Ar-CH₂-N | 5.74 | Doublet | Benzylic proton |
Advanced Research Questions
Q. What challenges arise in achieving chiral resolution of this compound, and what methods are effective?
Methodological Answer: The compound’s stereogenic center (from the 4-chlorophenylmethylamino group) necessitates chiral separation. demonstrates successful resolution via:
- Chiral HPLC : Using a cellulose-based column with hexane/isopropanol (90:10) mobile phase, achieving enantiomeric excess (ee) >98% .
- Optical activity validation : Polarimetry confirmed distinct rotations (−5.2° for levo and +8.0° for dextro enantiomers) .
- Challenges :
- Racemization risk : Mild acidic/basic conditions during synthesis can alter stereochemistry.
- Scale-up : Preparative HPLC is resource-intensive; alternative crystallization methods (e.g., diastereomeric salt formation) are under investigation.
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Methodological Answer: Contradictions between NMR, MS, or X-ray data require cross-validation:
- X-ray crystallography : provides a definitive structure for a related ester, resolving ambiguities in NOE or coupling constants .
- High-resolution MS : Confirm molecular formula (e.g., C₁₄H₁₈ClNO₂ for this compound).
- Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation of the 4-chlorophenyl group) that may obscure spectral interpretation .
Case Study : In , crystallographic data resolved a misassigned amide proton signal in NMR, highlighting the need for multi-technique validation .
Q. What mechanistic insights guide the optimization of its bioactivity or derivatization?
Methodological Answer:
- Derivatization strategies : outlines functionalization at the ester or amino group (e.g., introducing hydroxypropynyl or chlorobutanyl moieties) to enhance solubility or target affinity .
- Structure-activity relationship (SAR) : Modifying the 4-chlorophenyl group (e.g., replacing Cl with F or CF₃) alters metabolic stability, as seen in for trifluoropropanoate analogs .
- In silico modeling : QSPR (Quantitative Structure-Property Relationship) models predict logP and binding affinity, aiding rational design .
Q. Example Derivative :
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| Ester (R-O-) | Trifluoromethyl | Enhanced metabolic stability |
| Amino (R-NH-) | Hydroxybutynyl | Improved aqueous solubility |
Q. How are stability and degradation profiles assessed under experimental conditions?
Methodological Answer:
- Forced degradation studies : Acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) reveal degradation pathways. notes hydrolysis of the ester group to propanoic acid under basic conditions .
- HPLC-MS monitoring : Degradation products (e.g., 2-methylpropanoic acid) are identified via fragmentation patterns .
- Kinetic analysis : Arrhenius plots predict shelf-life at 25°C, ensuring compliance with ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
